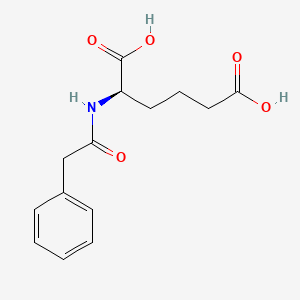

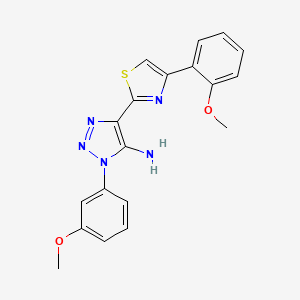

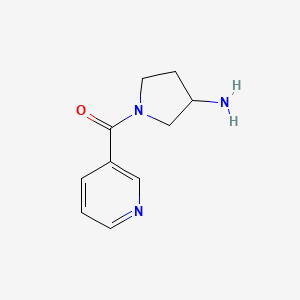

4-Amino-3-benzylsulfanyl-6-tert-butyl-1,2,4-triazin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one” also known as Metribuzin, is a broad-spectrum, high effect and low toxicity herbicide . It is used for controlling many types of weeds in corn, soybean and sugarcane fields .

Synthesis Analysis

The synthesis of a similar compound, “4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one sulfate”, has been reported . The product was confirmed by elementary analysis, IR and 1H NMR . The synthesis involved the use of methyl sulfuric acid as a methylating agent in an acid medium .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one sulfate” include selective S-methylation .Scientific Research Applications

Larvicidal and Antimicrobial Activities

A series of novel triazinone derivatives, synthesized from 4-Amino-3-benzylsulfanyl-6-tert-butyl-1,2,4-triazin-5-one, have been evaluated for their potential as antimicrobial agents against certain bacterial and fungal pathogens. Additionally, these derivatives exhibited mosquito larvicidal activity, highlighting their potential in pest control and public health applications (Kumara et al., 2015).

Molecular Structure Studies

Research on the molecular structure of closely related compounds indicates extensive potential for chemical modifications and applications in medicinal chemistry. For example, the study of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one revealed intricate hydrogen bonding and pi-pi stacking interactions, suggesting a framework for designing compounds with specific biological activities (Hwang et al., 2006).

Cell Differentiation Agents

The synthesis of triazines with potential cardiogenetic activity, developed through a one-pot protocol for functionalization of the 1,3,5-triazine core, underscores the role of triazinone derivatives in therapeutic applications, particularly in cell differentiation and potentially in regenerative medicine (Linder et al., 2018).

Antioxidant Activity

The synthesis and physicochemical properties of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been explored, including their in vitro antioxidant activities. These studies offer insights into the potential use of triazinone derivatives as antioxidants, comparing their efficacy with standard compounds (Yüksek et al., 2015).

Antibacterial and Mosquito-larvicidal Properties

Further research into novel triazine derivatives emphasizes their application in developing new antimicrobial agents. Some derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as mosquito-larvicidal properties, which could be beneficial in controlling vector-borne diseases (Castelino et al., 2014).

properties

IUPAC Name |

4-amino-3-benzylsulfanyl-6-tert-butyl-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-14(2,3)11-12(19)18(15)13(17-16-11)20-9-10-7-5-4-6-8-10/h4-8H,9,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUBXDXXTGAGIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(N(C1=O)N)SCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-benzylsulfanyl-6-tert-butyl-1,2,4-triazin-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

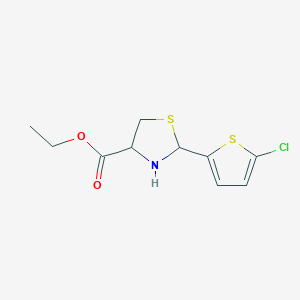

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2741704.png)

![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2741705.png)

![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2741711.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2741713.png)

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2741716.png)

![5-Methylthieno[2,3-d][1,3]thiazol-2-amine](/img/structure/B2741722.png)